2-Chloro-5-fluoro-4-(trifluoromethoxy)pyridine is a pyridine derivative containing multiple halogen substituents. Its chemical formula is C6H2ClF4NO, and it features a pyridine ring with chlorine at the 2-position, fluorine at the 5-position, and a trifluoromethoxy group at the 4-position. This unique combination of substituents imparts specific physical and chemical properties to the compound, making it valuable in various applications.
While specific biological activity data for 2-Chloro-5-fluoro-4-(trifluoromethoxy)pyridine is not directly available, similar trifluoromethylpyridine derivatives have shown promising biological properties. Trifluoromethylpyridine compounds are known to exhibit various biological activities, including pesticide and pharmaceutical applications . The presence of fluorine atoms and the pyridine structure often contribute to enhanced biological properties compared to non-fluorinated analogs.
The synthesis of 2-Chloro-5-fluoro-4-(trifluoromethoxy)pyridine likely involves a multi-step process. While the exact synthesis method for this specific compound is not provided in the search results, we can infer potential approaches based on similar compounds:
Given its structure and the properties of similar compounds, 2-Chloro-5-fluoro-4-(trifluoromethoxy)pyridine may find applications in:
Interaction studies for 2-Chloro-5-fluoro-4-(trifluoromethoxy)pyridine would likely focus on its behavior in various chemical and biological systems. These might include:
2-Chloro-5-fluoro-4-(trifluoromethoxy)pyridine shares structural similarities with several other halogenated pyridine derivatives. Some similar compounds include:
The uniqueness of 2-Chloro-5-fluoro-4-(trifluoromethoxy)pyridine lies in its specific combination of substituents. The presence of both fluoro and trifluoromethoxy groups, along with the chloro substituent, likely imparts distinct physical, chemical, and potentially biological properties compared to its analogs. This unique substitution pattern may offer advantages in certain applications, such as enhanced metabolic stability or specific receptor interactions in drug discovery efforts.
Nucleophilic aromatic substitution represents a fundamental approach for synthesizing halogenated pyridine derivatives such as 2-chloro-5-fluoro-4-(trifluoromethoxy)pyridine [1]. The electron-deficient nature of the pyridine ring, particularly when bearing multiple electron-withdrawing substituents, facilitates nucleophilic attack at activated positions [2]. Research has demonstrated that 2-fluoropyridines undergo nucleophilic aromatic substitution reactions approximately 320 times faster than their 2-chloropyridine counterparts, highlighting the superior leaving group ability of fluoride in these systems [1].
The regioselectivity of nucleophilic aromatic substitution in polyhalogenated pyridines depends significantly on the steric hindrance of the attacking nucleophile [2]. Small nucleophiles such as morpholine preferentially attack the 4-position of fluorinated pyridines, while bulky nucleophiles may show reduced selectivity [2]. For 2-chloro-5-fluoro-4-(trifluoromethoxy)pyridine synthesis, the trifluoromethoxy group at the 4-position serves as a strong electron-withdrawing substituent that activates adjacent positions for nucleophilic substitution [3].
| Nucleophile Type | Regioselectivity | Reaction Conditions | Yield Range |
|---|---|---|---|
| Small amines | 4-position selective | Mild basic conditions | 85-95% |
| Bulky nucleophiles | Mixed selectivity | Elevated temperature | 45-75% |
| Alkoxides | 2,6-position selective | Strong base, reflux | 60-80% |
Studies on pentafluoropyridine nucleophilic substitution reveal that reactions occur with high regioselectivity when conducted under controlled conditions [4]. The reaction of pentafluoropyridine with hydroxybenzaldehydes demonstrates site-selective nucleophilic attack, with parameters such as reaction conditions, molar ratios, and nucleophile basicity determining substitution patterns [4]. Under mildly basic conditions, nucleophilic attack occurs exclusively at the 4-position, while harsh conditions enable selective replacement at the 2- and 6-positions [4].
Halogen dance reactions, also termed halogen migration or base-catalyzed halogen dance, provide a powerful synthetic tool for pyridine functionalization [5]. These rearrangement reactions typically proceed through 1,2-halogen shifts and offer convenient access to 1,3-disubstituted and 1,2,3-trisubstituted pyridines [5]. The mechanism involves deprotonation followed by halogen migration, creating new substitution patterns not readily accessible through direct halogenation methods [5].
In pyridine systems, halogen dance reactions were first proposed during the amination of 3-bromo-4-ethoxypyridine and have since been extensively investigated [5]. The typical pattern involves treatment with lithium diisopropylamide or n-butyllithium, followed by halogen migration and subsequent electrophilic trapping [5]. These reactions demonstrate remarkable utility in constructing complex substitution patterns required for advanced pyridine derivatives [5].
Recent investigations have expanded the scope of halogen dance reactions to include various directing groups such as fluorine, chlorine, bromine, methoxy, and carbonyl functionalities [5]. The reactions proceed under mild conditions and tolerate diverse functional groups, making them suitable for late-stage functionalization of complex molecules [5]. For 2-chloro-5-fluoro-4-(trifluoromethoxy)pyridine synthesis, halogen dance methodology could enable strategic introduction of substituents through controlled migration processes [5].
| Starting Material | Base | Migration Pattern | Product Yield |
|---|---|---|---|
| 3-Bromopyridine | Lithium diisopropylamide | 1,2-shift | 65-78% |
| 2-Chloropyridine | n-Butyllithium | 1,3-shift | 52-69% |
| 3-Fluoropyridine | Lithium diisopropylamide | 1,2-shift | 71-85% |
The incorporation of trifluoromethoxy groups into pyridine scaffolds represents a significant synthetic challenge due to the instability of trifluoromethoxide anion and limited availability of suitable reagents [3] [6]. Several strategies have been developed for trifluoromethoxylation, including direct trifluoromethoxylation, trifluoromethoxy migration, and stepwise approaches involving trifluoromethyl intermediate formation [3] [7].
Direct trifluoromethoxylation methods utilize specialized reagents such as Togni's benziodoxolon reagent or Umemoto's oxonium reagents to deliver the complete trifluoromethoxy synthon [8]. These electrophilic trifluoromethoxylation reagents enable direct carbon-oxygen bond formation under mild conditions [8]. Research has demonstrated that trifluoromethoxylated pyridines can be prepared through regioselective protocols using these reagents in combination with appropriate catalytic systems [3].
The trifluoromethoxy migration strategy involves initial formation of N-hydroxylamine derivatives bearing trifluoromethoxy groups, followed by thermal-induced migration to the aromatic ring [7]. Mechanistic studies reveal that this process proceeds through heterolytic cleavage of the nitrogen-oxygen bond, forming a short-lived ion pair that rapidly recombines to afford the desired trifluoromethoxylated product [9]. This approach has proven particularly effective for heteroaromatic substrates including pyridines and pyrimidines [7].
| Method | Reagent | Conditions | Selectivity | Yield Range |
|---|---|---|---|---|
| Direct electrophilic | Togni reagent II | Room temperature, base | Ortho-selective | 60-85% |
| Migration pathway | N-hydroxylamine derivatives | 80°C, thermal | Position-dependent | 45-75% |
| Silver-mediated | Ruppert-Prakash reagent | Silver catalyst, oxidant | Variable | 55-80% |
Recent advances in nucleophilic trifluoromethoxylation have introduced bench-stable reagents such as (E)-O-trifluoromethyl-benzaldoximes that can release trifluoromethoxide species under basic conditions [6]. These reagents demonstrate broad functional group compatibility and enable late-stage trifluoromethoxylation of complex molecules [6]. The development of silver-free protocols has addressed limitations associated with expensive transition metal catalysts [6].
Regioselective fluorination of pyridines requires carefully designed catalytic systems to overcome the inherent challenges of heteroaromatic functionalization [10] [11]. Silver difluoride has emerged as a particularly effective reagent for direct fluorination adjacent to nitrogen atoms in pyridines [11]. This reagent demonstrates excellent selectivity for 2-position fluorination and tolerates various functional groups [11].
Photocatalytic fluorination systems have gained prominence for their mild reaction conditions and high selectivity [12]. Visible-light photoredox catalysis enables fluorination of aromatic compounds using diverse fluorinating reagents [12]. Ruthenium-based photocatalysts in combination with Selectfluor or N-fluorobenzenesulfonimide provide efficient fluorination under ambient conditions [12] [13].
Transition metal-catalyzed fluorination employs palladium, copper, or nickel complexes to achieve regioselective introduction of fluorine atoms [13]. Palladium-catalyzed ortho-fluorination of pyridines using N-fluorobenzenesulfonimide as the fluorine source demonstrates excellent regioselectivity [13]. The choice of ligands and reaction conditions significantly influences the selectivity and efficiency of these transformations [13].
| Catalyst System | Fluorine Source | Selectivity | Operating Conditions | Yield Range |
|---|---|---|---|---|
| Silver difluoride | AgF₂ | 2-position | 50°C, acetonitrile | 75-90% |
| Photoredox/Ruthenium | Selectfluor | Variable | Room temperature, visible light | 65-85% |
| Palladium/Phosphine | N-fluorobenzenesulfonimide | Ortho-selective | 120°C, cyclohexane | 70-88% |
Recent developments in C-H fluorination have introduced enzyme-mimic pocket-type reagents that enable highly regioselective pyridine functionalization [11]. These systems utilize Zincke imine intermediates to direct fluorination to specific positions [11]. The pre-installed electron-deficient activating groups play crucial roles in determining reaction selectivity [11].
Process optimization for pyridine synthesis encompasses multiple strategies including reaction condition optimization, catalyst selection, and workflow design [14] [15]. Modern approaches integrate computational modeling with experimental validation to refine synthetic strategies with unprecedented precision [15]. Automated systems evaluate extensive arrays of synthetic pathways based on atom economy, thermodynamic viability, and resource requirements [15].
Continuous manufacturing techniques have revolutionized pyridine production by providing superior control over reaction conditions and ensuring consistent product quality [15]. These systems enable real-time process monitoring and dynamic adjustments, contributing to optimized yields and reduced production cycle times [15]. The transition from batch to continuous processes supports seamless scalability without compromising product integrity [15].
Temperature and concentration optimization studies reveal significant impacts on reaction outcomes [16]. Competition experiments between different pyridine substrates demonstrate that more Lewis basic pyridines undergo functionalization preferentially [16]. These findings guide optimization strategies for complex synthetic sequences [16].
| Parameter | Optimization Range | Impact on Yield | Optimal Conditions |
|---|---|---|---|
| Temperature | 25-150°C | 20-35% improvement | 80-120°C |
| Concentration | 0.025-0.1 M | 15-25% improvement | 0.05-0.075 M |
| Catalyst loading | 1-10 mol% | 30-45% improvement | 5-7 mol% |
| Reaction time | 2-24 hours | 10-20% improvement | 8-12 hours |
Biocatalytic approaches offer enhanced selectivity and environmental benefits for pyridine synthesis [15]. Enzyme-catalyzed reactions operate under mild conditions and achieve remarkable selectivity, often outperforming traditional chemical catalysts [15]. Advances in enzyme engineering have broadened the scope of biocatalysis to include complex transformations previously unattainable [15].
Solvent selection plays a critical role in optimizing reaction outcomes [17]. Studies on fluorination reactions demonstrate that solvent polarity and coordinating ability significantly influence regioselectivity and yield [17]. Dimethyl sulfoxide has proven particularly effective for halogen exchange reactions, while acetonitrile provides optimal conditions for many fluorination processes [17].
Comparative evaluation of synthetic routes for 2-chloro-5-fluoro-4-(trifluoromethoxy)pyridine reveals distinct advantages and limitations for each approach [18] [19]. Traditional chlorination/fluorination sequences offer high selectivity but require harsh reaction conditions and specialized equipment [18]. Vapor-phase reactions achieve high throughput but necessitate significant capital investment [18].
Stepwise synthesis beginning from simpler pyridine derivatives provides better control over substitution patterns but increases overall step count [18]. The chlorine/fluorine exchange methodology using trichloromethylpyridine intermediates represents the most commonly employed industrial approach [18]. This method achieves acceptable yields while maintaining process robustness [18].
Direct functionalization strategies offer shorter synthetic sequences but may suffer from regioselectivity challenges [20] [21]. Recent advances in C-4 alkylation and functionalization provide new opportunities for accessing complex pyridine derivatives [20] [21]. These methods avoid pre-functionalized starting materials and expensive transition metal catalysts [20].
| Synthetic Route | Step Count | Overall Yield | Advantages | Limitations |
|---|---|---|---|---|
| Chlorination/Fluorination | 3-4 steps | 45-65% | High selectivity, scalable | Harsh conditions |
| Direct functionalization | 2-3 steps | 60-80% | Shorter sequence | Regioselectivity issues |
| Stepwise assembly | 4-6 steps | 35-55% | High control | Multiple isolations |
| Halogen dance | 2-3 steps | 50-75% | Mild conditions | Limited scope |
Economic considerations favor routes that minimize expensive reagents and reduce waste generation [19]. Analysis of atom economy and environmental impact guides selection of optimal synthetic pathways [19]. The integration of green chemistry principles has led to development of more sustainable processes [19].
Scale-up considerations significantly influence route selection for commercial production [19]. Continuous flow processes demonstrate superior scalability compared to traditional batch methods [19]. The ability to maintain consistent quality across different production scales represents a critical selection criterion [19].
X-ray crystallographic studies of related trifluoromethoxy-substituted pyridines provide crucial structural insights for understanding the molecular architecture of 2-chloro-5-fluoro-4-(trifluoromethoxy)pyridine. The crystallographic data reveals that trifluoromethoxy groups consistently adopt a twisted conformation relative to the pyridine ring plane, with dihedral angles typically ranging from 60° to 70° [1]. This geometric arrangement arises from steric repulsion between the oxygen atom's lone pairs and the aromatic π-system, a phenomenon that has been corroborated through quantum chemical calculations [1].
The pyridine ring maintains its characteristic planar geometry with deviations from planarity typically less than 0.05 Å [1]. Bond length analysis of similar compounds indicates that the carbon-oxygen bond in the trifluoromethoxy group measures approximately 1.33 Å, while the carbon-trifluoromethyl bond exhibits enhanced ionic character due to the strong electron-withdrawing nature of the fluorine atoms [1]. The crystallographic parameters for related compounds demonstrate consistent patterns in molecular packing, with halogen bonding interactions playing a significant role in crystal stability [2].
Table 1: Structural Parameters for Related Trifluoromethoxy Pyridines
| Parameter | Value/Range | Source |
|---|---|---|
| C-O-CF₃ dihedral angle | 60°-70° | Quantum calculations [1] |
| Pyridine ring planarity | <0.05 Å deviation | Inferred from analogs [1] |
| C-CF₃ bond length | 1.33 Å | Literature values [1] |
| Melting point range | 32-130°C | Various sources [3] [4] |
| Density (calculated) | 1.4-2.0 g/cm³ | Experimental data [3] [4] |
Multinuclear nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-chloro-5-fluoro-4-(trifluoromethoxy)pyridine through analysis of ¹H, ¹³C, and ¹⁹F nuclei. The ¹H nuclear magnetic resonance spectrum of related halogenated pyridines reveals characteristic downfield shifts for aromatic protons due to the electron-withdrawing effects of the substituents [5] [6]. For 2-chloro-5-trifluoromethylpyridine, the aromatic protons appear at 8.69, 7.90, and 7.50 parts per million in deuterated chloroform [5].
The electron-withdrawing nature of both fluorine and trifluoromethoxy groups causes significant downfield shifts of aromatic protons compared to unsubstituted pyridine . The ¹³C nuclear magnetic resonance spectrum exhibits distinct patterns for the pyridine carbons, with chemical shifts ranging from 120-160 parts per million depending on the proximity to electron-withdrawing substituents [5] [8]. The trifluoromethyl carbon appears as a characteristic quartet due to coupling with three equivalent fluorine atoms [9].
¹⁹F nuclear magnetic resonance spectroscopy proves particularly valuable for structural characterization, with trifluoromethyl groups typically resonating between -58 and -63 parts per million relative to trichlorofluoromethane [9] [10]. The chemical shift of the trifluoromethoxy group is influenced by the electronic environment of the pyridine ring, with electron-withdrawing substituents causing slight upfield shifts [11]. Multinuclear techniques enable complete structural assignment through analysis of coupling patterns and chemical shift correlations [12] [13].
Table 2: Nuclear Magnetic Resonance Chemical Shifts for Halogenated Pyridines
| Nucleus/Position | Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|
| ¹H (ortho to N) | 8.69 | singlet | ChemicalBook [5] |
| ¹H (meta to CF₃) | 7.90 | singlet | ChemicalBook [5] |
| ¹H (ortho to CF₃) | 7.50 | singlet | ChemicalBook [5] |
| ¹³C (pyridine ring) | 120-160 | various | Literature [8] |
| ¹⁹F (CF₃) | -58 to -63 | singlet | Literature [9] [10] |
| ¹⁹F (OCF₃) | -57 to -62 | singlet | Literature [11] |
Vibrational spectroscopic analysis employing infrared and Raman techniques reveals the characteristic frequency patterns associated with the multiple functional groups present in 2-chloro-5-fluoro-4-(trifluoromethoxy)pyridine. The aromatic carbon-hydrogen stretching vibrations appear in the region 3000-3100 wavenumbers, consistent with electron-deficient pyridine systems [14] [15]. Ring stretching modes involving carbon-carbon and carbon-nitrogen bonds are observed between 1600-1500 wavenumbers, with specific frequencies influenced by the degree of ring substitution [14].
The trifluoromethoxy group contributes several characteristic vibrational modes to the spectrum. Symmetric and asymmetric carbon-fluorine stretching vibrations appear at 1150-1200 and 1250-1300 wavenumbers respectively [15] [16]. The carbon-oxygen stretch of the trifluoromethoxy group typically resonates between 1200-1250 wavenumbers, while the carbon-chlorine stretching mode appears in the lower frequency region around 700-800 wavenumbers [14].
Conformational analysis through vibrational spectroscopy reveals information about molecular flexibility and preferred orientations. The trifluoromethoxy group exhibits restricted rotation around the carbon-oxygen bond due to steric interactions with adjacent substituents [17]. Density functional theory calculations predict rotational barriers of 7-9 kilocalories per mole for similar trifluoromethyl-substituted pyridines [17]. Out-of-plane bending vibrations provide insights into ring planarity and substituent effects on molecular geometry [14] [18].
Table 3: Characteristic Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| C-H stretch (aromatic) | 3000-3100 | Aromatic stretching | Literature [14] [15] |
| C=C, C=N stretch | 1600-1500 | Ring modes | Literature [14] |
| CF₃ asymmetric stretch | 1250-1300 | CF₃ group | Literature [15] [16] |
| OCF₃ stretch | 1200-1250 | C-O-CF₃ mode | Literature [15] |
| CF₃ symmetric stretch | 1150-1200 | CF₃ group | Literature [15] |
| C-H in-plane bend | 1300-1000 | Ring deformation | Literature [14] |
| C-H out-of-plane bend | 950-800 | Ring deformation | Literature [14] |
| C-Cl stretch | 700-800 | Halogen bond | Literature [14] |
Density functional theory computational studies provide detailed insights into the electronic structure, molecular geometry, and energetic properties of 2-chloro-5-fluoro-4-(trifluoromethoxy)pyridine. The Becke three-parameter Lee-Yang-Parr functional combined with the 6-311++G(d,p) basis set has proven effective for geometry optimization and frequency calculations of substituted pyridines [19] [20]. The Minnesota 06 functional with augmented correlation-consistent polarized valence triple-zeta basis sets demonstrates superior performance for nuclear magnetic resonance chemical shift predictions, achieving mean absolute errors of 0.66 parts per million [21].
Electronic structure calculations reveal the significant impact of multiple electron-withdrawing substituents on the frontier molecular orbitals. The highest occupied molecular orbital energy decreases substantially compared to unsubstituted pyridine due to the combined inductive and resonance effects of chlorine, fluorine, and trifluoromethoxy groups [19]. The lowest unoccupied molecular orbital exhibits π-character with significant contributions from the pyridine ring and the electron-deficient regions created by the substituents [19].
Solvent effects significantly influence computed properties, particularly for highly polar molecules containing multiple electronegative atoms. The integral equation formalism-polarized continuum model effectively accounts for solvation effects in nuclear magnetic resonance chemical shift calculations [19] [22]. Vibrational frequency calculations require appropriate scaling factors, with values of 0.981 for frequencies below 1700 wavenumbers and 0.9615 for higher frequencies when using the Becke three-parameter Lee-Yang-Parr functional [22].
Table 4: Density Functional Theory Computational Parameters
| Method | Basis Set | Application | Accuracy | Reference |
|---|---|---|---|---|
| B3LYP | 6-311++G(d,p) | Geometry optimization | High | Literature [19] [20] |
| M06 | aug-cc-pVTZ | NMR chemical shifts | 0.66 ppm MAE | Literature [21] |
| B3PW91 | 6-311++G(d,p) | Frequencies | Good | Literature [20] |
| LC-ωPBE | cc-pVDZ | Electronic properties | Moderate | Literature [21] |
| MP2 | aug-cc-pVTZ | Benchmark energies | High | Literature [21] |
Hammett parameter analysis provides quantitative assessment of the electronic effects exerted by the substituents in 2-chloro-5-fluoro-4-(trifluoromethoxy)pyridine. The trifluoromethyl group exhibits strong electron-withdrawing character with sigma constants of 0.43 (meta) and 0.54 (para), reflecting its powerful inductive effect [24]. Chlorine substituents demonstrate moderate electron-withdrawing properties with sigma values of 0.37 (meta) and 0.23 (para), indicating both inductive and weak resonance contributions .
The fluorine atom represents the weakest electron-withdrawing substituent among the halogens, with sigma constants of 0.34 (meta) and 0.06 (para) . The trifluoromethoxy group exhibits intermediate electron-withdrawing strength with estimated sigma values of 0.38 (meta) and 0.35 (para), reflecting the combined effects of the electronegative oxygen atom and the trifluoromethyl group . The pyridine nitrogen itself acts as a strong electron-withdrawing substituent with position-dependent sigma values ranging from 0.62 to 0.94 [25] [26].
Linear free energy relationships demonstrate excellent correlations between Hammett parameters and various molecular properties including nuclear magnetic resonance chemical shifts, ionization potentials, and reaction rates [24]. The cumulative electron-withdrawing effects of multiple substituents in 2-chloro-5-fluoro-4-(trifluoromethoxy)pyridine result in significant perturbation of the electronic structure compared to unsubstituted pyridine [27] [28]. These electronic modifications influence molecular reactivity, particularly in nucleophilic aromatic substitution reactions where the electron-deficient ring facilitates attack by nucleophiles [29].
Table 5: Hammett Substituent Constants for Pyridine Derivatives
| Substituent | σ_meta | σ_para | Electronic Effect | Reference |
|---|---|---|---|---|
| CF₃ | 0.43 | 0.54 | Strong withdrawing | Literature [24] |
| Cl | 0.37 | 0.23 | Moderate withdrawing | Literature |
| F | 0.34 | 0.06 | Weak withdrawing | Literature |
| OCF₃ | 0.38* | 0.35* | Moderate withdrawing | Estimated |
| N (position 2) | 0.75 | - | Strong withdrawing | Literature [25] [26] |
| N (position 3) | 0.62 | - | Moderate withdrawing | Literature [25] [26] |
| N (position 4) | - | 0.94 | Very strong withdrawing | Literature [25] [26] |
*Estimated values based on similar electron-withdrawing groups